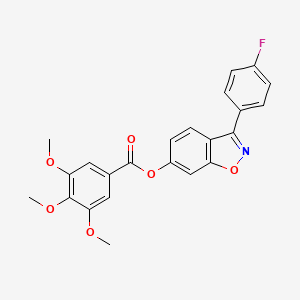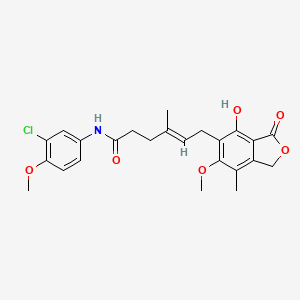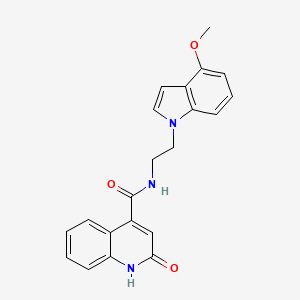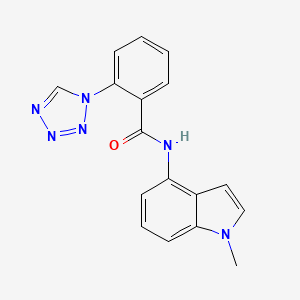![molecular formula C23H30N4O B14936169 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14936169.png)
2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that features a piperazine ring and a cycloheptapyridazinone core. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which makes it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its reaction with a suitable cycloheptapyridazinone precursor. The reaction conditions often involve heating under reflux in an anhydrous solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cycloheptapyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinones: Compounds containing the pyridazinone core, such as 6-aryl-3(2H)-pyridazinone derivatives.
Piperazine Derivatives: Compounds like 1-(4-bromophenyl)piperazine, which share the piperazine ring structure.
Uniqueness
What sets 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one apart is its combination of the piperazine ring with the cycloheptapyridazinone core. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research.
Eigenschaften
Molekularformel |
C23H30N4O |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C23H30N4O/c28-23-18-21-11-5-2-6-12-22(21)24-27(23)19-26-16-14-25(15-17-26)13-7-10-20-8-3-1-4-9-20/h1,3-4,7-10,18H,2,5-6,11-17,19H2/b10-7+ |
InChI-Schlüssel |
XXULVQQDEFURFG-JXMROGBWSA-N |
Isomerische SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14936088.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B14936094.png)


![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B14936106.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14936111.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936116.png)
![2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14936122.png)
![N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14936139.png)


![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B14936165.png)
![{5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B14936171.png)

